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molecular formula C8H7FN4 B8663127 2-Fluoro-4-(1,2,4-triazol-1-yl)phenylamine

2-Fluoro-4-(1,2,4-triazol-1-yl)phenylamine

Cat. No. B8663127
M. Wt: 178.17 g/mol
InChI Key: NSJCEPRXUWWNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1ccc(-n2cncn2)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:16][CH2:17][OH:18].[F:1][c:2]1[cH:3][c:4](-[n:11]2[n:12][cH:13][n:14][cH:15]2)[cH:5][cH:6][c:7]1[N+:8]([O-:9])=[O:10]>>[F:1][c:2]1[cH:3][c:4](-[n:11]2[n:12][cH:13][n:14][cH:15]2)[cH:5][cH:6][c:7]1[NH2:8]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
O=[N+]([O-])c1ccc(-n2cncn2)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1ccc(-n2cncn2)cc1F

Outcomes

Product
Name
Type
product
Smiles
Nc1ccc(-n2cncn2)cc1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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